Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate
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Overview
Description
Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate is an organic compound that features a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate typically involves the reaction of 3-aminobenzenesulfonamide with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the sulfonamide attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((4-aminophenyl)sulfonyl)-2-methylpropanoate: Similar structure but with the amino group in the para position.
Methyl 2-((3-nitrophenyl)sulfonyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.
Methyl 2-((3-hydroxyphenyl)sulfonyl)-2-methylpropanoate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its para or ortho analogs.
Properties
Molecular Formula |
C11H15NO4S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
methyl 2-(3-aminophenyl)sulfonyl-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,10(13)16-3)17(14,15)9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3 |
InChI Key |
VIGBYKXIASPIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)S(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
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